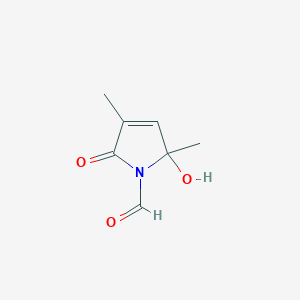
2-Hydroxy-2,4-dimethyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-PYRROLE-1-CARBOXALDEHYDE, 2,5-DIHYDRO-2-HYDROXY-2,4-DIMETHYL-5-OXO- is a complex organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom This specific compound is notable for its unique structure, which includes multiple functional groups such as aldehyde, hydroxyl, and keto groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-PYRROLE-1-CARBOXALDEHYDE, 2,5-DIHYDRO-2-HYDROXY-2,4-DIMETHYL-5-OXO- typically involves multi-step organic reactions. One common method involves the condensation of pyrrole with formaldehyde in the presence of a suitable catalyst. This reaction forms pyrrole-2-carboxaldehyde, which can then undergo further functionalization to introduce the hydroxyl, dimethyl, and keto groups under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1H-PYRROLE-1-CARBOXALDEHYDE, 2,5-DIHYDRO-2-HYDROXY-2,4-DIMETHYL-5-OXO- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted pyrrole derivatives
Aplicaciones Científicas De Investigación
1H-PYRROLE-1-CARBOXALDEHYDE, 2,5-DIHYDRO-2-HYDROXY-2,4-DIMETHYL-5-OXO- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its diverse functional groups and reactivity.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1H-PYRROLE-1-CARBOXALDEHYDE, 2,5-DIHYDRO-2-HYDROXY-2,4-DIMETHYL-5-OXO- is largely dependent on its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. For example, the aldehyde group can form covalent bonds with nucleophilic amino acid residues in proteins, altering their function.
Comparación Con Compuestos Similares
Pyrrole-2-carboxaldehyde: Similar structure but lacks the hydroxyl, dimethyl, and keto groups.
Indole derivatives: Share the heterocyclic aromatic structure but differ in the nitrogen atom’s position and additional fused benzene ring.
Imidazole derivatives: Contain a five-membered ring with two nitrogen atoms, offering different chemical properties and reactivity.
Propiedades
Fórmula molecular |
C7H9NO3 |
|---|---|
Peso molecular |
155.15 g/mol |
Nombre IUPAC |
2-hydroxy-2,4-dimethyl-5-oxopyrrole-1-carbaldehyde |
InChI |
InChI=1S/C7H9NO3/c1-5-3-7(2,11)8(4-9)6(5)10/h3-4,11H,1-2H3 |
Clave InChI |
SVJNBZKDPSMZRD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(N(C1=O)C=O)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















